molecular formula C23H22N4O2 B3313587 1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 946380-95-6

1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B3313587
CAS RN: 946380-95-6
M. Wt: 386.4 g/mol
InChI Key: QPWIMKVWUMHCNZ-UHFFFAOYSA-N
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Description

The compound “1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing one oxygen and two nitrogen atoms in a five-membered ring . They possess a diversity of useful biological effects .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .


Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including the compound , can be established by the combined practice of UV, IR, 1H NMR, 13C NMR, and mass spectrometry .


Chemical Reactions Analysis

The transformation of the compound could be achieved using a N-benzoyloxy amine as an electrophilic aminating reagent, in combination with copper (II) acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be correlated with their physicochemical and structural properties by QSAR analysis . The 1,3,4-oxadiazole and 1,2,4-oxadiazole have favorable physical, chemical, and pharmacokinetic properties .

Mechanism of Action

The derivatives of 1,3,4-oxadiazole with potent antibacterial activity were subjected to molecular docking studies to investigate the interactions between the active derivatives and amino acid residues existing in the active site of peptide deformylase . This suggests their antibacterial potential as peptide deformylase inhibitors .

Future Directions

Oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities . This suggests that they have significant potential for future research in various fields of organic synthesis, medicinal chemistry, and pharmacology .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-2-21-24-25-23(29-21)20-14-17-9-4-6-12-19(17)27(20)15-22(28)26-13-7-10-16-8-3-5-11-18(16)26/h3-6,8-9,11-12,14H,2,7,10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWIMKVWUMHCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
Reactant of Route 2
1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
Reactant of Route 3
1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
Reactant of Route 5
1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
1-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline

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